Chloro Substitution: Superior Antiviral Activity
In a comprehensive SAR study of 1,3-disubstituted urea-based thiadiazole inhibitors of Zika virus infection, derivatives with a chlorine substituent on the aromatic ring demonstrated the highest antiviral activity compared to their bromo- and iodo-substituted counterparts [1].
| Evidence Dimension | Antiviral activity (qualitative SAR ranking) |
|---|---|
| Target Compound Data | Chloro derivative (highest activity) |
| Comparator Or Baseline | Bromo and iodo analogs (lower activity) |
| Quantified Difference | Not quantified; relative ranking established |
| Conditions | In vitro antiviral assay against Zika virus (ZIKV) |
Why This Matters
The chloro substituent is critical for maximizing antiviral efficacy, making this compound a preferred starting point for anti-ZIKV drug development.
- [1] Khachatoorian R, Buzzanco AS, Ruchala P, Micewicz E, French SW. Structure Activity Relationship Optimization of a 1,3‐Disubstituted Urea‐based Inhibitor of Zika Virus Infection. FASEB J. 2019;33(S1):786.1. doi:10.1096/fasebj.2019.33.1_supplement.786.1 View Source
